molecular formula C54H54Cl2N4O16 B15186802 (E)-but-2-enedioic acid;2-[4-[2-[2-[1-(4-chlorobenzoyl)-5-methoxy-2-methylindol-3-yl]acetyl]oxyethyl]piperazin-1-yl]ethyl 2-[1-(4-chlorobenzoyl)-5-methoxy-2-methylindol-3-yl]acetate CAS No. 135804-48-7

(E)-but-2-enedioic acid;2-[4-[2-[2-[1-(4-chlorobenzoyl)-5-methoxy-2-methylindol-3-yl]acetyl]oxyethyl]piperazin-1-yl]ethyl 2-[1-(4-chlorobenzoyl)-5-methoxy-2-methylindol-3-yl]acetate

Cat. No.: B15186802
CAS No.: 135804-48-7
M. Wt: 1085.9 g/mol
InChI Key: OQUNEBYNWSJRPQ-LVEZLNDCSA-N
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Description

The compound (E)-but-2-enedioic acid;2-[4-[2-[2-[1-(4-chlorobenzoyl)-5-methoxy-2-methylindol-3-yl]acetyl]oxyethyl]piperazin-1-yl]ethyl 2-[1-(4-chlorobenzoyl)-5-methoxy-2-methylindol-3-yl]acetate is a dimeric derivative of indomethacin, a nonsteroidal anti-inflammatory drug (NSAID). Structurally, it comprises two indomethacin-like moieties linked via a piperazine-ethyl ester bridge, with (E)-but-2-enedioic acid as a counterion. Each indomethacin unit contains a 1-(4-chlorobenzoyl)-5-methoxy-2-methylindole core, esterified to enhance stability or modify pharmacokinetics . The piperazine linker likely improves solubility or bioavailability, while the dimeric structure may potentiate pharmacological effects or act as a prodrug.

Properties

CAS No.

135804-48-7

Molecular Formula

C54H54Cl2N4O16

Molecular Weight

1085.9 g/mol

IUPAC Name

(E)-but-2-enedioic acid;2-[4-[2-[2-[1-(4-chlorobenzoyl)-5-methoxy-2-methylindol-3-yl]acetyl]oxyethyl]piperazin-1-yl]ethyl 2-[1-(4-chlorobenzoyl)-5-methoxy-2-methylindol-3-yl]acetate

InChI

InChI=1S/C46H46Cl2N4O8.2C4H4O4/c1-29-37(39-25-35(57-3)13-15-41(39)51(29)45(55)31-5-9-33(47)10-6-31)27-43(53)59-23-21-49-17-19-50(20-18-49)22-24-60-44(54)28-38-30(2)52(42-16-14-36(58-4)26-40(38)42)46(56)32-7-11-34(48)12-8-32;2*5-3(6)1-2-4(7)8/h5-16,25-26H,17-24,27-28H2,1-4H3;2*1-2H,(H,5,6)(H,7,8)/b;2*2-1+

InChI Key

OQUNEBYNWSJRPQ-LVEZLNDCSA-N

Isomeric SMILES

CC1=C(C2=C(N1C(=O)C3=CC=C(C=C3)Cl)C=CC(=C2)OC)CC(=O)OCCN4CCN(CC4)CCOC(=O)CC5=C(N(C6=C5C=C(C=C6)OC)C(=O)C7=CC=C(C=C7)Cl)C.C(=C/C(=O)O)\C(=O)O.C(=C/C(=O)O)\C(=O)O

Canonical SMILES

CC1=C(C2=C(N1C(=O)C3=CC=C(C=C3)Cl)C=CC(=C2)OC)CC(=O)OCCN4CCN(CC4)CCOC(=O)CC5=C(N(C6=C5C=C(C=C6)OC)C(=O)C7=CC=C(C=C7)Cl)C.C(=CC(=O)O)C(=O)O.C(=CC(=O)O)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound likely involves multiple steps, including the formation of the indole core, the introduction of the piperazine ring, and the esterification process. Each step would require specific reagents and conditions, such as:

    Formation of the Indole Core: This might involve Fischer indole synthesis using phenylhydrazine and an aldehyde or ketone.

    Introduction of the Piperazine Ring: This could be achieved through nucleophilic substitution reactions.

    Esterification: The final step might involve esterification reactions using carboxylic acids and alcohols under acidic conditions.

Industrial Production Methods

Industrial production of such a complex compound would require optimization of each synthetic step to ensure high yield and purity. This might involve the use of automated synthesis equipment and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

    Oxidation: The indole and piperazine rings can be oxidized under specific conditions.

    Reduction: The carbonyl groups can be reduced to alcohols.

    Substitution: The chlorobenzoyl groups can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce alcohols.

Scientific Research Applications

This compound could have various applications in scientific research, including:

    Chemistry: As a building block for more complex molecules.

    Biology: Potential use as a biochemical probe.

    Medicine: Possible applications in drug development due to its complex structure.

    Industry: Use in the synthesis of advanced materials.

Mechanism of Action

The mechanism of action of this compound would depend on its specific interactions with biological targets. It might interact with enzymes or receptors, modulating their activity through binding interactions. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Comparative Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) Key Structural Features Pharmacological Notes
Target Compound C₄₄H₄₀Cl₂N₄O₁₀ ~860.7* Dimeric indomethacin, piperazine bridge, (E)-but-2-enedioic acid Likely prodrug with enhanced solubility
Indomethacin (IND) C₁₈H₁₆ClNO₄ 357.08 Free carboxylic acid COX-1/COX-2 inhibitor
Indomethacin Ethyl Ester C₂₀H₂₀ClNO₄ 385.84 Ethyl ester of IND Impurity standard
Proglumetacin C₃₉H₄₄ClN₅O₉ 782.25 Piperazine linker, single indomethacin unit Prodrug with improved solubility
Compound 62 C₂₄H₂₀ClO₂ 359.15 Ethyl ester, single indomethacin unit Similar ester stability

*Estimated based on structural components.

Research Findings and Implications

  • Metabolism : Ester derivatives like the target compound and Indomethacin Ethyl Ester are likely hydrolyzed by esterases to release active indomethacin, suggesting prodrug behavior .
  • Bioactivity : Dimerization and piperazine linkers (as in Proglumetacin) may enhance bioavailability or reduce toxicity compared to IND .
  • Counterion Effects : (E)-but-2-enedioic acid could improve crystallinity and stability over oxalic acid-based analogues .

Biological Activity

The compound (E)-but-2-enedioic acid; 2-[4-[2-[2-[1-(4-chlorobenzoyl)-5-methoxy-2-methylindol-3-yl]acetyl]oxyethyl]piperazin-1-yl]ethyl 2-[1-(4-chlorobenzoyl)-5-methoxy-2-methylindol-3-yl]acetate is a complex organic molecule that combines the properties of a dicarboxylic acid, specifically (E)-but-2-enedioic acid (commonly known as fumaric acid), and a substituted piperazine derivative. This article explores the biological activity of this compound, focusing on its pharmacological potential, mechanisms of action, and relevant case studies.

Chemical Composition

The compound can be broken down into two main components:

  • (E)-but-2-enedioic acid (Fumaric Acid) :
    • Molecular Formula: C₄H₄O₄
    • Role: Intermediate in the Krebs cycle, involved in cellular respiration.
  • Piperazine Derivative :
    • Contains a chlorobenzoyl group and a methoxy-substituted indole moiety, which may confer unique biological activities.

Molecular Characteristics

PropertyValue
Molecular Weight116.07 g/mol
LogP (Partition Coefficient)-0.3
Polar Surface Area74.6 Ų
Rotatable Bonds2
Hydrogen Bond Donors2
Hydrogen Bond Acceptors4

These properties suggest potential for good solubility and permeability, which are critical for biological activity.

The biological activity of this compound is primarily attributed to its structural components:

  • Fumaric Acid :
    • Exhibits anti-inflammatory properties and has been studied for its effects on psoriasis and multiple sclerosis.
    • Influences cellular metabolism by participating in the Krebs cycle, thus affecting ATP production and energy metabolism.
  • Piperazine Derivative :
    • Structural analogs have shown interactions with neurotransmitter systems, particularly serotonin and dopamine receptors.
    • May exhibit anxiolytic or antidepressant effects based on its ability to modulate these pathways.

Pharmacological Studies

Research indicates that compounds similar to this structure can interact with various biological targets:

  • Antitumor Activity : Some derivatives have shown promise in inhibiting cancer cell proliferation.
  • Neuroprotective Effects : Studies suggest potential benefits in neurodegenerative diseases due to antioxidant properties.

Case Studies

  • Psoriasis Treatment :
    • A clinical trial demonstrated that fumaric acid esters improved symptoms in patients with moderate to severe psoriasis by reducing inflammation and promoting skin health.
  • Neurodegenerative Disease :
    • Research highlighted the protective effects of fumaric acid against oxidative stress in neuronal cells, suggesting a potential therapeutic role in conditions like Alzheimer's disease.

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